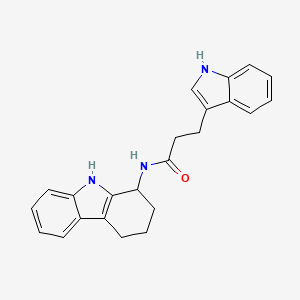![molecular formula C23H21N3O4S B12179652 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12179652.png)
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound, in particular, has been studied for its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the indole is reacted with benzyl chloride in the presence of a base such as potassium carbonate.
Acetylation: The indole derivative is then acetylated using acetic anhydride to form the acetamide group.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the acetamide derivative with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may interfere with signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(benzyloxy)-1H-indol-1-yl]acetic acid
- 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methyl-2-pyridinyl)acetamide
- 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide
Properties
Molecular Formula |
C23H21N3O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(6-phenylmethoxyindol-1-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O4S/c24-31(28,29)21-10-7-19(8-11-21)25-23(27)15-26-13-12-18-6-9-20(14-22(18)26)30-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,25,27)(H2,24,28,29) |
InChI Key |
SUZUCQOSHMIYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12179578.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12179585.png)




![(3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone](/img/structure/B12179618.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12179625.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12179629.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12179637.png)

![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B12179644.png)
![Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12179660.png)

